N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-(2-naphthalenyl)-L-alanyl-L-alaninamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAPI 0 involves multiple steps, starting with the preparation of the hydroxamate moiety. The key steps include the formation of the hydroxamate group, followed by coupling with the appropriate amino acid derivatives. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and acetic acid, and the reactions are carried out under controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of TAPI 0 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The final product is typically obtained as a white to off-white solid, which is then packaged under inert gas to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
TAPI 0 undergoes various chemical reactions, including:
Oxidation: The hydroxamate group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxamate group can be substituted with other functional groups to modify its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
The major products formed from these reactions include modified hydroxamate derivatives, which can have different inhibitory activities against matrix metalloproteinases and tumor necrosis factor-alpha converting enzyme .
Scientific Research Applications
TAPI 0 is extensively used in scientific research due to its inhibitory effects on matrix metalloproteinases and tumor necrosis factor-alpha converting enzyme. Some of its applications include:
Chemistry: Used as a tool to study the inhibition of metalloproteinases and their role in various chemical reactions.
Biology: Employed in cell culture studies to investigate the effects of matrix metalloproteinase inhibition on cell behavior and signaling pathways.
Medicine: Explored as a potential therapeutic agent for diseases involving excessive matrix metalloproteinase activity, such as cancer and arthritis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting metalloproteinases and tumor necrosis factor-alpha converting enzyme
Mechanism of Action
TAPI 0 exerts its effects by inhibiting the activity of matrix metalloproteinases and tumor necrosis factor-alpha converting enzyme. The hydroxamate group in TAPI 0 binds to the active site of these enzymes, preventing them from cleaving their substrates. This inhibition leads to a decrease in the release of tumor necrosis factor-alpha and other cytokines, which are involved in inflammatory and immune responses .
Comparison with Similar Compounds
TAPI 0 is similar to other hydroxamate-based inhibitors such as TAPI 1 and TAPI 2. TAPI 0 is unique in its ability to inhibit both matrix metalloproteinases and tumor necrosis factor-alpha converting enzyme with high specificity. Other similar compounds include:
TAPI 1: A structural analog of TAPI 0 with similar inhibitory activity but more stable in vitro.
TAPI 2: Another hydroxamate-based inhibitor with slightly different inhibitory profiles
TAPI 0 stands out due to its dual inhibitory activity and its extensive use in various fields of scientific research.
Properties
IUPAC Name |
(2R)-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O5/c1-14(2)10-19(13-21(29)28-33)23(31)27-20(24(32)26-15(3)22(25)30)12-16-8-9-17-6-4-5-7-18(17)11-16/h4-9,11,14-15,19-20,33H,10,12-13H2,1-3H3,(H2,25,30)(H,26,32)(H,27,31)(H,28,29)/t15-,19+,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCPLBFLOSEABN-BEVDRBHNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CC(C)C)CC(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.